molecular formula C9H12ClFN2O2 B13052197 (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hcl

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hcl

Cat. No.: B13052197
M. Wt: 234.65 g/mol
InChI Key: HRQFMMPJORBSLC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of both amino and fluorine groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired amino acid derivative.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Uniqueness

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride is unique due to its specific combination of amino and fluorine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C9H12ClFN2O2

Molecular Weight

234.65 g/mol

IUPAC Name

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11FN2O2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,11-12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

HRQFMMPJORBSLC-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl

Origin of Product

United States

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